molecular formula C12H13ClN2 B7859151 2-Chloro-6-piperidin-1-ylbenzonitrile

2-Chloro-6-piperidin-1-ylbenzonitrile

Cat. No.: B7859151
M. Wt: 220.70 g/mol
InChI Key: GWRZNNHNBQFNIO-UHFFFAOYSA-N
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Description

2-Chloro-6-piperidin-1-ylbenzonitrile is a chemical compound characterized by its molecular structure, which includes a benzene ring substituted with a chlorine atom, a piperidine group, and a nitrile group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-piperidin-1-ylbenzonitrile typically involves the reaction of 2-chlorobenzonitrile with piperidine under specific conditions. The reaction can be carried out using a variety of solvents, such as dichloromethane or acetonitrile, and may require a catalyst to proceed efficiently.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-piperidin-1-ylbenzonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding derivatives.

  • Reduction: Reduction reactions can lead to the formation of different reduced forms.

  • Substitution: Substitution reactions at the chlorine or nitrile positions can produce a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromic acid.

  • Reduction reactions can be performed using lithium aluminum hydride or hydrogen gas with a catalyst.

  • Substitution reactions may involve nucleophiles such as amines or alcohols.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

2-Chloro-6-piperidin-1-ylbenzonitrile has several applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound may serve as a probe in biological studies to understand cellular processes.

  • Industry: The compound can be utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 2-Chloro-6-piperidin-1-ylbenzonitrile exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • 2-Chlorobenzonitrile

  • 6-Piperidin-1-ylbenzonitrile

  • 2-Chloro-6-methoxybenzonitrile

  • 2-Chloro-6-aminobenzonitrile

This comprehensive overview provides a detailed understanding of 2-Chloro-6-piperidin-1-ylbenzonitrile, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-chloro-6-piperidin-1-ylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2/c13-11-5-4-6-12(10(11)9-14)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRZNNHNBQFNIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=CC=C2)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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